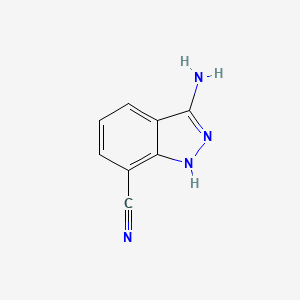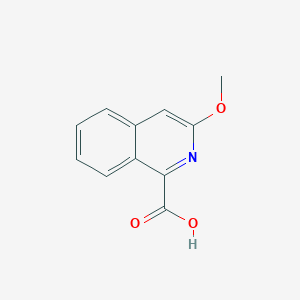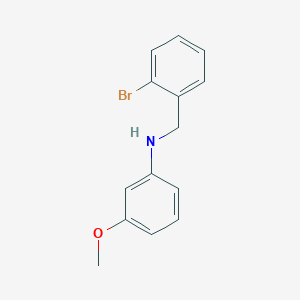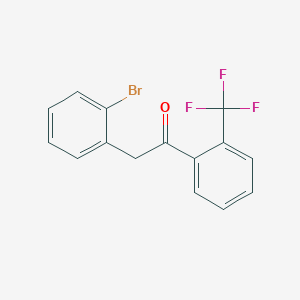
2-(2-Bromophenyl)-2'-trifluoromethylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromophenyl)-2’-trifluoromethylacetophenone” are not available, brominated compounds are often synthesized through electrophilic halogenation . For example, 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate .
Applications De Recherche Scientifique
Synthesis of Brominated Compounds
2-(2-Bromophenyl)-2'-trifluoromethylacetophenone serves as a precursor in the synthesis of various brominated compounds, crucial for manufacturing materials like non-steroidal anti-inflammatory drugs. A practical synthesis method for creating 2-Fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen, highlights the importance of brominated intermediates in pharmaceutical production. This process involves diazotization and bromination, showcasing the chemical's role in facilitating complex synthesis routes under safer, scalable conditions, thus avoiding the use of hazardous materials like palladium and phenylboronic acid (Qiu et al., 2009).
Environmental Monitoring and Toxicology
While directly related research on 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone is limited, studies on similar brominated compounds provide insight into environmental and toxicological concerns. Brominated phenols, for instance, are extensively studied for their environmental concentrations, degradation products, and toxicological profiles. Understanding the environmental impact and degradation pathways of brominated compounds, including potential intermediates like 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone, is essential for assessing ecological risks and human health implications (Koch & Sures, 2018).
Development of Analytical Methods
Research into brominated flame retardants, including compounds structurally related to 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone, underscores the importance of developing sensitive analytical methods for environmental monitoring. These studies not only shed light on the persistence and distribution of brominated compounds in various matrices but also emphasize the need for analytical advancements to detect and quantify these substances accurately in the environment. This knowledge aids in understanding the environmental fate and potential health risks associated with exposure to brominated flame retardants (Brits et al., 2016).
Implications for Environmental Health
The environmental presence and toxicology of brominated compounds, including potential derivatives of 2-(2-Bromophenyl)-2'-trifluoromethylacetophenone, highlight significant concerns regarding their impact on human health and ecosystems. Understanding the toxicokinetics, toxicodynamics, and environmental concentrations of these substances provides critical information for assessing their ecological and human health risks. This comprehensive approach to studying brominated compounds can inform regulatory policies and environmental management practices to mitigate their adverse effects (Wu et al., 2020).
Orientations Futures
Borinic acids, which are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been the subject of recent advances in synthesis . This could potentially open up new avenues for the synthesis and application of brominated compounds like “2-(2-Bromophenyl)-2’-trifluoromethylacetophenone”.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-8-4-1-5-10(13)9-14(20)11-6-2-3-7-12(11)15(17,18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUKYDFNVDYOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642313 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2'-trifluoromethylacetophenone | |
CAS RN |
898784-16-2 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

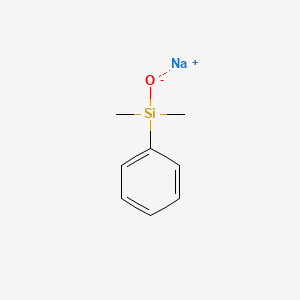
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
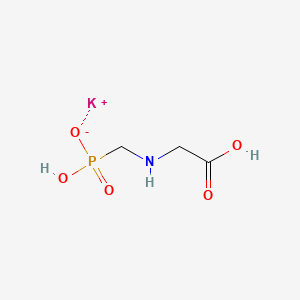
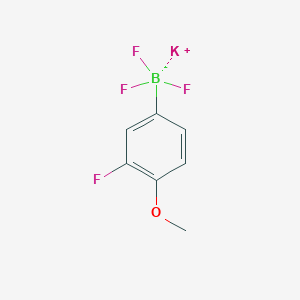
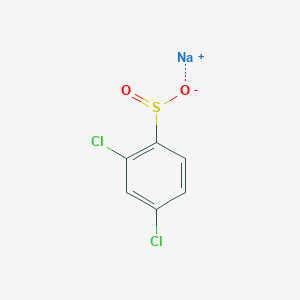
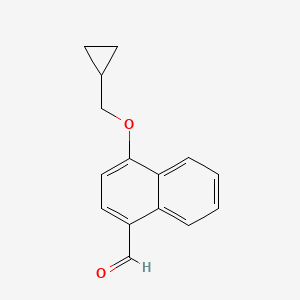
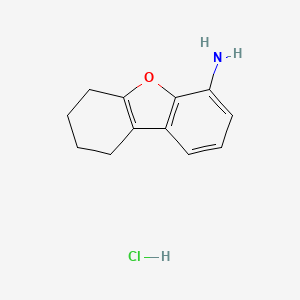
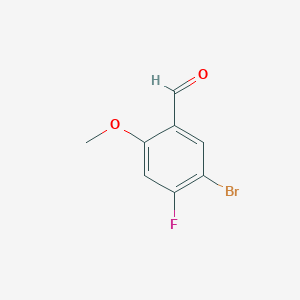
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
